molecular formula C13H19N3 B2826243 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine CAS No. 866049-22-1

1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine

Cat. No.: B2826243
CAS No.: 866049-22-1
M. Wt: 217.316
InChI Key: RLBALSUCMJSIBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically takes place in an ethanol solvent to produce a high-purity product.

Chemical Reactions Analysis

1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine has several scientific research applications. It is used in the development of novel inhibitors for carbon steel corrosion in acidic environments . Additionally, this compound is employed in the synthesis of key intermediates for pharmaceuticals, such as cefpirome . Its unique structure and reactivity make it a valuable compound in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through adsorption and surface coverage . This protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption.

Comparison with Similar Compounds

1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and specific applications. For example, 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is another related compound with distinct chemical properties and uses . The unique features of this compound, such as its piperidino group, contribute to its specific reactivity and applications.

Properties

IUPAC Name

4-methyl-2-piperidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBALSUCMJSIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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